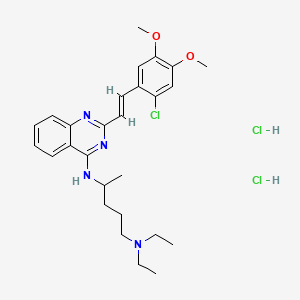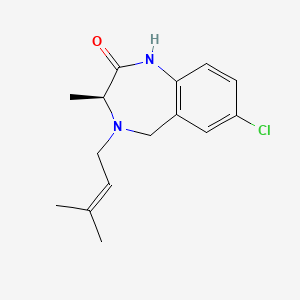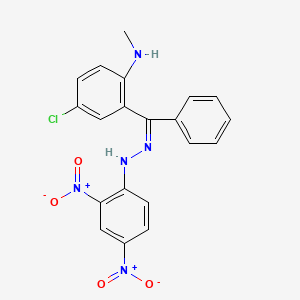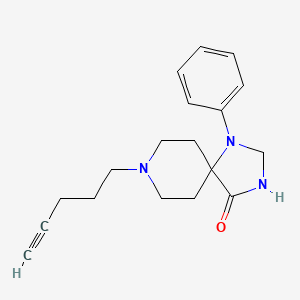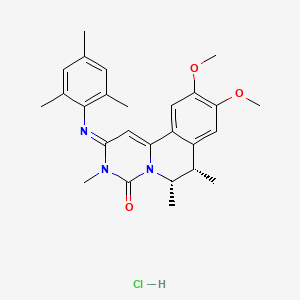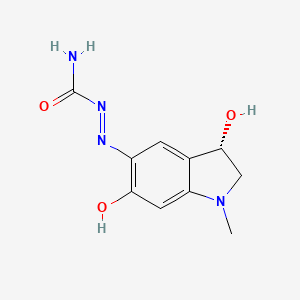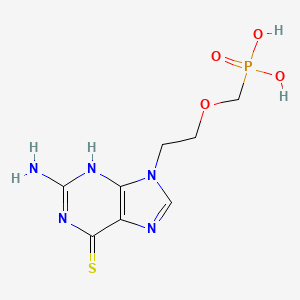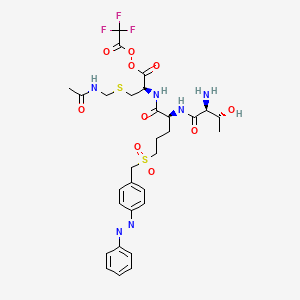
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the phenylazo group, followed by the introduction of the sulphonyl group. The final steps involve the coupling of the threonyl-seryl-cysteinate moiety and the addition of the perfluoroacetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The sulphonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylazo group can lead to the formation of nitroso or nitro compounds, while reduction of the sulphonyl group can yield thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its potential as a drug candidate could be explored, particularly if it exhibits bioactivity against certain diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulphonyl-containing molecules and azo compounds. Examples include:
Phenylazoethanol: A simpler azo compound with similar reactivity.
Sulphonylureas: A class of compounds with a sulphonyl group, used in medicine as antidiabetic agents.
Uniqueness
What sets 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-L-threonyl-L-seryl)-L-cysteinate, mono(perfluoroacetate) apart is its complex structure, which combines multiple functional groups in a single molecule
Eigenschaften
CAS-Nummer |
76408-62-3 |
|---|---|
Molekularformel |
C30H37F3N6O10S2 |
Molekulargewicht |
762.8 g/mol |
IUPAC-Name |
(2,2,2-trifluoroacetyl) (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-[(4-phenyldiazenylphenyl)methylsulfonyl]pentanoyl]amino]propaneperoxoate |
InChI |
InChI=1S/C30H37F3N6O10S2/c1-18(40)25(34)27(43)36-23(26(42)37-24(15-50-17-35-19(2)41)28(44)48-49-29(45)30(31,32)33)9-6-14-51(46,47)16-20-10-12-22(13-11-20)39-38-21-7-4-3-5-8-21/h3-5,7-8,10-13,18,23-25,40H,6,9,14-17,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)/t18-,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
ILQRRZQINOCVGG-DNQHQPOYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)NC(CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


